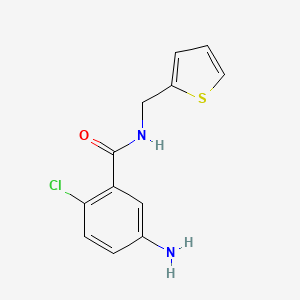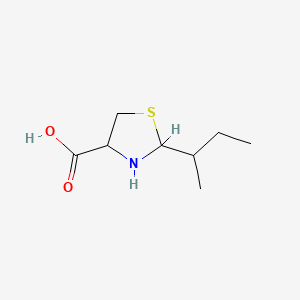![molecular formula C13H19N3O B1371068 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide CAS No. 51-07-0](/img/structure/B1371068.png)
4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide
Übersicht
Beschreibung
“4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide” is a compound with the CAS Number: 51-07-0. It has a molecular weight of 233.31 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for “4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide” is 1S/C13H19N3O/c14-12-5-3-11(4-6-12)13(17)15-7-10-16-8-1-2-9-16/h3-6H,1-2,7-10,14H2,(H,15,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide” is a powder with a melting point of 139-140 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Neuroleptic Activity
- Application : 4-Amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide and related compounds have been explored for their potential as neuroleptics. One study synthesized various benzamides and evaluated them for inhibitory effects on apomorphine-induced stereotyped behavior in rats. A correlation between structure and activity was observed, indicating their potential in treating psychosis with fewer side effects (Iwanami et al., 1981).
Characterization of Crystalline Forms
- Application : The compound has been analyzed in different crystalline forms for pharmaceutical applications. A study on a similar benzamide, TKS159, identified two polymorphs with distinct physical and chemical properties, highlighting the importance of polymorphism in drug development (Yanagi et al., 2000).
Luminescent Properties
- Application : Derivatives of 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide have been studied for their luminescent properties. These compounds exhibit aggregation enhanced emission and multi-stimuli-responsive properties, making them interesting for applications in material science and sensor technology (Srivastava et al., 2017).
Melanoma Cytotoxicity
- Application : Certain benzamide derivatives have shown selective cytotoxicity against melanoma cells. Radioiodinated benzamides, including derivatives of 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide, have potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Capillary Electrophoresis in Pharmaceutical Analysis
- Application : The compound has been used in the development of capillary electrophoretic methods for analyzing pharmaceuticals. This showcases its utility in quality control and drug analysis (Ye et al., 2012).
Synthesis and Modification for Drug Development
- Application : Various studies have focused on the synthesis and modification of benzamide derivatives for drug development. These studies explore different synthetic routes and modifications to enhance the pharmacological properties of these compounds (Kuznetsov & Chapyshev, 2007).
Gastric Cancer Treatment
- Application : A heterocyclic compound derived from 4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide has been studied for its anti-cancer activity against gastric cancer cell lines, indicating its potential use in cancer treatment (Liu et al., 2019).
Pharmacological Activity and Drug Design
- Application : The compound has been a focus in the design and synthesis of drugs targeting specific receptors, such as histamine-3 receptor antagonists. This highlights its role in the development of new therapeutic agents (Zhou et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
4-amino-N-(2-pyrrolidin-1-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12-5-3-11(4-6-12)13(17)15-7-10-16-8-1-2-9-16/h3-6H,1-2,7-10,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKAUYQJRVDEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1370986.png)
![N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine](/img/structure/B1370987.png)

![1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one](/img/structure/B1370991.png)
![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)
![5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1370994.png)
![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)
![3-[(4-Aminophenyl)sulfanyl]propan-1-ol](/img/structure/B1370998.png)
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1371000.png)

![2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1371005.png)

